![molecular formula C27H22O3 B1193049 (2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid](/img/structure/B1193049.png)
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid
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Overview
Description
LJ570 is the first PPARα/γ Dual Agonist Able To Bind to Canonical and Alternative Sites of PPARγ and To Inhibit Its Cdk5-Mediated Phosphorylation. LJ570 is a potent partial agonist of both PPARα and γ subtypes. LJ570 inhibited the Cdk5-mediated phosphorylation of PPARγ at serine 273 that is currently considered the mechanism by which some PPARγ partial agonists exert antidiabetic effects similar to thiazolidinediones, without showing their typical side effects. LJ570 may be useful for treatment of dyslipidemic type 2 diabetes.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approach : A related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, was synthesized from 4,4′-dihydroxybiphenyl, demonstrating the feasibility of synthesizing biphenyl-based compounds for various applications (Cai Li, 2009).
Computational Analysis and Molecular Properties
- Antifungal Tripeptides Study : A study on antifungal tripeptides, including variants of biphenyl-based acids, utilized conceptual density functional theory for molecular property analysis. This indicates the potential for using (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in computational peptidology (N. Flores-Holguín et al., 2019).
Electrochemical and Material Science Applications
- Corrosion Inhibition : Biphenyl-based compounds, including (2E)-1-(Biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, have been studied for corrosion inhibition properties, suggesting a potential application for (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid in material sciences (R. Baskar et al., 2012).
Biological and Pharmacological Potential
- Tyrosinase Inhibitors : Biphenyl ester derivatives have been found to inhibit tyrosinase, an enzyme critical in melanin synthesis. This suggests the possibility of (2S)-3-(Biphenyl-4-yl)-2-(Biphenyl-4-yloxy)propanoic Acid having similar biological activities (Huey Chong Kwong et al., 2017).
Environmental and Chemical Engineering
- Cometabolic Degradation Study : A study on biphenyl-utilizing bacteria transforming dibenzofuran indicates potential environmental applications for biphenyl-based compounds in bioremediation and environmental engineering (Qinggang Li et al., 2009).
properties
Product Name |
(2s)-3-(Biphenyl-4-Yl)-2-(Biphenyl-4-Yloxy)propanoic Acid |
---|---|
Molecular Formula |
C27H22O3 |
Molecular Weight |
394.47 |
IUPAC Name |
(S)-3-([1,1'-biphenyl]-4-yl)-2-([1,1'-biphenyl]-4-yloxy)propanoic acid |
InChI |
InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |
InChI Key |
DGMLYRGMJHVKNC-SANMLTNESA-N |
SMILES |
O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LJ570; LJ-570; LJ 570. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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